Flurbiprofen acyl-β-D-glucuronide-d3 is a stable isotope-labeled derivative of flurbiprofen acyl-β-D-glucuronide, primarily used in research settings. This compound is a mixture of diastereomers and plays a significant role in studies related to drug metabolism and pharmacokinetics. Flurbiprofen itself is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis.
Flurbiprofen acyl-β-D-glucuronide-d3 is classified as a metabolite and active pharmaceutical ingredient (API). It is derived from flurbiprofen, which is recognized for its anti-inflammatory, analgesic, and antipyretic properties. The compound is identified by the CAS number 91683-37-3 and has a molecular formula of C21H21FO8, with a molecular weight of approximately 420.38 g/mol .
The synthesis of flurbiprofen acyl-β-D-glucuronide-d3 involves the incorporation of deuterium atoms into the molecule. This process typically includes:
The synthetic routes may vary, but they generally follow similar pathways as those used for producing flurbiprofen acyl-β-D-glucuronide on a larger scale. Quality control measures are critical during production to maintain isotopic labeling and purity standards.
Flurbiprofen acyl-β-D-glucuronide-d3 consists of a complex molecular structure characterized by multiple functional groups. The structural representation can be described using the following identifiers:
CC(C(=O)O[C@@H]1O[C@@H]([C@@H](O)[C@H](O)[C@H]1O)C(=O)O)c2ccc(c(F)c2)c3ccccc3
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1
The compound's accurate mass is reported as 420.122 g/mol . The IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid .
Flurbiprofen acyl-β-D-glucuronide-d3 can undergo various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific conditions and reagents used.
Flurbiprofen acyl-β-D-glucuronide-d3 retains pharmacological properties similar to flurbiprofen. Its mechanism involves:
Flurbiprofen acyl-β-D-glucuronide-d3 is stable under controlled conditions, typically stored at +4°C to maintain its integrity.
The compound exhibits characteristics typical of nonsteroidal anti-inflammatory drugs, including solubility in organic solvents and variable reactivity depending on functional groups present.
Relevant data includes:
These properties are crucial for understanding the compound's behavior in biological systems and during chemical reactions .
Flurbiprofen acyl-β-D-glucuronide-d3 has several scientific applications:
This compound's versatility makes it an essential tool in both academic research and pharmaceutical development contexts.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3